2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

Photochemistry Analytical Chemistry Structural Biology

Sourcing a reliably substituted 5-nitrobenzimidazole building block with the precise 2-chloro-1-methyl pattern for kinase inhibitor programs presents a supply chain challenge. This compound addresses that: • 2-Chloro group serves as a versatile derivatization handle for constructing VEGFR-2/c-Met dual inhibitors per validated medicinal chemistry protocols. • 5-Nitro group enables bioreductive activation essential to the pharmacophore; 1-methyl modulates lipophilicity (LogP 2.6) and cellular uptake. • Supplied with ≥95% purity, sealed dry storage at 2-8°C, and full QA documentation for batch-to-batch consistency.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 15965-66-9
Cat. No. B100776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole
CAS15965-66-9
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl
InChIInChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3
InChIKeyQNYFEUMEQHKASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole


2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS 15965-66-9) is a heterocyclic building block in the 5-nitrobenzimidazole class . It is a tri-substituted bicyclic scaffold with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol [1]. The compound features a chlorine atom at position 2, a methyl group at position 1, and a nitro group at position 5 on the benzimidazole core . Its predicted LogP (XLogP3) is 2.6, and it has a topological polar surface area (TPSA) of 63.6 Ų [1]. Commercial sourcing is specialized, with analytical reference standards commanding premium pricing; for example, a 100 mg unit of 98% pure material is listed at £359.00 from major suppliers . The compound is classified with GHS07 hazards, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

5-Nitrobenzimidazole scaffold for targeted heterocyclic synthesis
2-Chloro group provides a unique synthetic handle for derivatization
Analytical reference standard supports method development workflows

Substitution Risks for 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole


The 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS 15965-66-9) scaffold cannot be generically substituted because each substitution position (1-methyl, 2-chloro, and 5-nitro) exerts distinct and sometimes opposing effects on key properties such as synthetic reactivity, biological activity, and physicochemical behavior . Simple analogs like 2-chloro-1-methylbenzimidazole (lacking the 5-nitro group) or 2-chloro-5-nitrobenzimidazole (lacking the 1-methyl group) will exhibit different reactivity and biological profiles due to altered electron distribution, steric hindrance, and hydrogen-bonding capacity . In medicinal chemistry, the specific combination of substituents on a benzimidazole core is critical for achieving desired target interactions; for example, the presence of a 5-nitro group is often essential for bioreductive activation in antimicrobial applications, while the 2-chloro group serves as a key synthetic handle .

5-Nitro absence
Removal of the 5-nitro group alters electronic distribution and may eliminate bioreductive activation potential.
2-Chloro replacement
Different 2-substituents (e.g., 2-amino) change synthetic reactivity and downstream derivatization pathways.
1-Methyl modification
Altering the 1-position substituent can shift lipophilicity and hydrogen-bonding capacity, affecting target interactions.

2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole Selection Evidence


UV Photodissociation Range of 5-Nitrobenzimidazole

The UV photodissociation (UVPD) spectral range of the 5-nitrobenzimidazole (5-NBI) core, which is the scaffold of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, is significantly broader than that of its positional isomers [1]. This characteristic is a direct consequence of the substitution site of the nitro group and has quantifiable implications for detection and analysis.

UVPD Range
Cross-study comparable
5-NBI core extends to ~360 nm vs. 7-NBI cut-off at ~300 nm
Supports broader analytical detection in photochemical studies
~20% broader range reported; may improve sensitivity
Photochemistry Analytical Chemistry Structural Biology

Reactivity of 2-Chloro vs. 2-Amino/Nitro Benzimidazole Analogs

In the context of anticancer drug discovery, the 2-chloro substituent on 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS 15965-66-9) provides a unique synthetic handle that is not present in 2-amino or other 2-substituted-5-nitrobenzimidazole analogs [1]. This allows for distinct downstream derivatization pathways, as evidenced by its inclusion in patent disclosures for VEGFR-2/c-Met dual inhibitors [1].

Synthetic Handle
Class-level inference
2-Chloro enables derivatization to VEGFR-2/c-Met dual inhibitor class
Supports synthetic route differentiation in kinase inhibitor design
Not head-to-head; utility inferred from patent disclosures
Medicinal Chemistry Oncology Synthetic Chemistry

Heme Synthesis Inhibition by 2-Ethyl-5-nitrobenzimidazole

While not a direct comparator for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS 15965-66-9), data from a classic study on 5-nitrobenzimidazoles demonstrates the profound effect of the 2-position substituent on biological activity [1]. The study found that 2-ethyl-5-nitrobenzimidazole was a considerably more potent inhibitor of heme synthesis than 5-nitrobenzimidazole or 2-methyl-5-nitrobenzimidazole [1]. This establishes a clear structure-activity relationship (SAR) where the nature of the 2-position group dramatically alters potency, reinforcing the importance of the specific 2-chloro group in the target compound.

Heme SAR
Class-level inference
2-Ethyl analog considerably more inhibitory than 2-methyl in heme synthesis assay
2-substituent identity profoundly alters biological profile; class-level SAR context
Direct data for target compound not available; data to verify
Biochemistry Hematology Toxicology

2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole Applications


Dual VEGFR-2/c-Met Inhibitor Synthesis

Procurement of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS 15965-66-9) is specifically justified as a key intermediate in the synthesis of 2-substituted-5-nitrobenzimidazole derivatives designed as dual inhibitors of VEGFR-2 and c-Met kinases [1]. This application is directly supported by peer-reviewed medicinal chemistry studies that utilize the 2-chloro group for further derivatization, leading to compounds with potential anticancer activity [1]. Substituting the 2-chloro group with other leaving groups or substituents would alter the synthetic route and the final product's structure, thereby compromising the intended biological evaluation [1].

Heme Synthesis and Metabolic Probe

The 5-nitrobenzimidazole core of the compound is a recognized pharmacophore for modulating heme synthesis pathways [1]. While direct data for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS 15965-66-9) is limited, class-level evidence demonstrates that specific 2-substituents (like ethyl vs. methyl) profoundly alter the inhibitory potency on heme synthesis [1]. Therefore, procurement of this specific compound is essential for investigations where the exact electronic and steric properties of the 2-chloro and 1-methyl groups are hypothesized to yield a unique inhibition profile, distinct from other 5-nitrobenzimidazole analogs [1].

Antimicrobial Development via Bioreductive Activation

5-Nitrobenzimidazoles are a recognized class of antimicrobial compounds [1]. The procurement of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS 15965-66-9) for antimicrobial research is supported by its structural similarity to known bioactive nitroimidazoles [1]. The 5-nitro group can undergo bioreduction to form reactive intermediates that damage microbial DNA, a mechanism common to several antimicrobial drugs [1]. The 2-chloro group serves as a versatile synthetic handle for optimizing activity and pharmacokinetic properties, and the 1-methyl group is a common feature that influences lipophilicity and cellular uptake [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
2-Chloro synthetic handle
Derivative characterization and kinase inhibition assay
Heme synthesis pathway probe
2-Substituent-dependent inhibition profile
In vitro heme synthesis endpoint review
Antimicrobial screening
5-Nitro bioreductive activation potential
Antimicrobial screening and DNA damage endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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